Crotonaldehyde,daih derivative
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Overview
Description
Crotonaldehyde, DAIH derivative, also known as 2-Diphenylacetyl-indan-1,3-dione-1-(2-butenylidene)hydrazone, is a chemical compound with the empirical formula C27H22N2O2 and a molecular weight of 406.48 g/mol . This compound is used as an analytical standard and has applications in various scientific fields.
Preparation Methods
The synthesis of Crotonaldehyde, DAIH derivative involves the reaction of crotonaldehyde with 2-diphenylacetyl-indan-1,3-dione. The reaction conditions typically include the use of solvents such as N-methyl pyrrolidinone (NMP) and catalysts like palladium acetate (Pd(OAc)2) with tetrabutylammonium chloride as a phase-transfer catalyst . The reaction is carried out at elevated temperatures, around 90°C, to achieve high yields of the desired product.
Chemical Reactions Analysis
Crotonaldehyde, DAIH derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form crotonic acid.
Substitution: The compound can participate in Heck reactions with aryl halides to form β,β-disubstituted-α,β-unsaturated aldehydes.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for substitution reactions.
Scientific Research Applications
Crotonaldehyde, DAIH derivative is used in various scientific research applications, including:
Biology: Studying the effects of aldehydes on biological systems and their interactions with proteins and enzymes.
Medicine: Investigating the compound’s potential as a therapeutic agent due to its reactivity and ability to form derivatives with biological activity.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Crotonaldehyde, DAIH derivative involves its interaction with molecular targets such as transient receptor potential cation channel subfamily A member 1 (TRPA1) and aldehyde dehydrogenase . The compound acts as an activator of TRPA1 and an inhibitor of aldehyde dehydrogenase, leading to various biochemical effects.
Comparison with Similar Compounds
Crotonaldehyde, DAIH derivative is unique due to its specific structure and reactivity. Similar compounds include:
Crotonaldehyde: A simpler aldehyde with similar reactivity but lacking the additional functional groups present in the DAIH derivative.
These compounds share some chemical properties but differ in their specific applications and reactivity, making Crotonaldehyde, DAIH derivative a valuable compound in its own right.
Properties
Molecular Formula |
C27H22N2O2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(3E)-3-[(E)-[(E)-but-2-enylidene]hydrazinylidene]-2-(2,2-diphenylacetyl)inden-1-one |
InChI |
InChI=1S/C27H22N2O2/c1-2-3-18-28-29-25-21-16-10-11-17-22(21)26(30)24(25)27(31)23(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h2-18,23-24H,1H3/b3-2+,28-18+,29-25- |
InChI Key |
HYQCUKOHQHEHJH-HVBJSQNKSA-N |
Isomeric SMILES |
C/C=C/C=N/N=C/1\C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC=CC=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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